molecular formula C19H19NO3 B214675 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

カタログ番号 B214675
分子量: 309.4 g/mol
InChIキー: UZISMCOGTBERDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one, also known as TAK-659, is a synthetic compound that belongs to the family of indolone derivatives. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune disorders and hematological malignancies.

作用機序

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one selectively binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. Upon activation of BCR or FcR, BTK gets phosphorylated and activates downstream signaling pathways that lead to the activation, proliferation, and survival of B-cells. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one inhibits this activation by blocking the phosphorylation of BTK and downstream signaling pathways.
Biochemical and physiological effects:
3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been shown to have potent and selective inhibitory effects on BTK activity in vitro and in vivo. It has been demonstrated to reduce the activation, proliferation, and survival of B-cells in various preclinical models. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has also been shown to reduce the production of autoantibodies and cytokines that drive the autoimmune response in preclinical models of autoimmune disorders. In addition, 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been shown to have favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, with good oral bioavailability, high plasma exposure, and long half-life.

実験室実験の利点と制限

One of the major advantages of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one is its potent and selective inhibition of BTK activity, which makes it a valuable tool for studying the role of BTK in various immune-related processes. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been extensively used in preclinical studies to investigate the mechanisms of B-cell activation, proliferation, and survival, and to evaluate its potential therapeutic applications in various autoimmune disorders and hematological malignancies. However, one of the limitations of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one is its relatively high cost and limited availability, which can pose a challenge for some research groups.

将来の方向性

There are several future directions for the research and development of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one. One of the key areas of interest is the clinical evaluation of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one in various autoimmune disorders and hematological malignancies. Several phase I and II clinical trials are currently underway to evaluate the safety, tolerability, and efficacy of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one in patients with B-cell lymphomas, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis. Another area of interest is the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which can overcome the limitations of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one and provide better therapeutic options for patients with autoimmune disorders and hematological malignancies.

合成法

The synthesis of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one involves several steps starting from commercially available starting materials. The key step involves the condensation of 2,4,6-trimethylphenylacetic acid with 3-hydroxyindole-2-one in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the intermediate 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one. This intermediate is then subjected to various purification and isolation steps to obtain the final product in high purity.

科学的研究の応用

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been extensively studied for its potential therapeutic applications in various autoimmune disorders and hematological malignancies. It has shown promising results in preclinical studies for the treatment of B-cell lymphomas, chronic lymphocytic leukemia, multiple myeloma, and autoimmune disorders such as rheumatoid arthritis, lupus, and Sjogren's syndrome. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one works by selectively inhibiting BTK, which is a key mediator of B-cell receptor and Fc receptor signaling pathways. This inhibition leads to the suppression of B-cell activation, proliferation, and survival, thereby reducing the production of autoantibodies and cytokines that drive the autoimmune response.

特性

製品名

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

分子式

C19H19NO3

分子量

309.4 g/mol

IUPAC名

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H19NO3/c1-11-8-12(2)17(13(3)9-11)16(21)10-19(23)14-6-4-5-7-15(14)20-18(19)22/h4-9,23H,10H2,1-3H3,(H,20,22)

InChIキー

UZISMCOGTBERDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

正規SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。